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Compound of Interest

Compound Name: Echimidine

Cat. No.: B1671080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of two pyrrolizidine

alkaloids, Echimidine and Lasiocarpine, in rat models. The information presented is collated

from various experimental studies to support research and drug development efforts.

Executive Summary
Echimidine and Lasiocarpine are both hepatotoxic pyrrolizidine alkaloids that require

metabolic activation to exert their toxic effects. However, experimental data from rat studies

indicates that Lasiocarpine exhibits greater toxicity than Echimidine. This is evident in both

acute and subchronic exposure scenarios. The primary mechanism of toxicity for both

compounds involves bioactivation by cytochrome P450 enzymes in the liver, leading to the

formation of reactive pyrrolic metabolites that can bind to cellular macromolecules, causing

cytotoxicity and genotoxicity.

Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for Echimidine and

Lasiocarpine in rats.

Table 1: Acute Oral Toxicity in Rats
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Compound
LD50 (Median
Lethal Dose)

Strain Sex Reference

Echimidine 518 mg/kg bw Wistar Male [1]

Lasiocarpine 150 mg/kg bw Not Specified Not Specified [2]

Table 2: Subchronic Oral Toxicity in Wistar Rats (28-Day
Study)[3]

Parameter Echimidine Lasiocarpine

NOAEL (No Observed Adverse

Effect Level)

- Male 2.5 mg/kg bw/day 0.6 mg/kg bw/day

- Female 2.5 mg/kg bw/day > 2.5 mg/kg bw/day

Body Weight Gain
No significant effect at doses

up to 2.5 mg/kg bw/day.

Decreased in males at ≥ 1.2

mg/kg bw/day and in females

at 2.5 mg/kg bw/day.

Serum ALT (Alanine

Aminotransferase)

Slight, not clinically significant

alterations at 2.5 mg/kg bw.

Slight, not clinically significant

alterations at 2.5 mg/kg bw.

Histopathology
No treatment-related gross

lesions or histopathology.

No treatment-related gross

lesions or histopathology.

Clinical Signs
No treatment-related clinical

signs.

No treatment-related clinical

signs.

Experimental Protocols
Acute Oral Toxicity (LD50) Determination for
Echimidine[1]

Test Animals: Male Wistar rats.

Administration: Single oral gavage of Echimidine.
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Dosage: A range of doses were administered to different groups of rats.

Observation Period: 72 hours post-dosing.

Endpoint: Mortality was recorded to calculate the LD50 value, the dose at which 50% of the

animals died.

28-Day Subchronic Oral Toxicity Study[3]
Test Animals: Wistar rats, 10 per sex per group.

Administration: Echimidine or Lasiocarpine was administered daily in the diet.

Dosage Groups (Echimidine): 0, 0.6, 1.2, or 2.5 mg/kg bw/day.

Dosage Groups (Lasiocarpine): 0.6, 1.2, or 2.5 mg/kg bw/day (positive control).

Parameters Monitored: Survival, food consumption, clinical signs, body weight, hematology,

serum chemistry (including ALT), gross lesions at necropsy, and histopathology.

Endpoint: Determination of the No Observed Adverse Effect Level (NOAEL) for each

compound.

Signaling and Metabolic Pathways
The primary mechanism of toxicity for both Echimidine and Lasiocarpine is the metabolic

activation in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4. This process

converts the parent alkaloid into highly reactive pyrrolic esters. These electrophilic metabolites

can then bind to cellular nucleophiles such as DNA and proteins, leading to cellular damage,

genotoxicity, and ultimately hepatotoxicity. Detoxification pathways include hydrolysis of the

ester linkages and N-oxidation of the parent compound.
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Metabolic activation and detoxification pathways of Echimidine and Lasiocarpine.

Experimental Workflow for Toxicity Assessment
The general workflow for assessing the comparative toxicity of these compounds in rats

involves a series of steps from compound administration to data analysis.
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Experimental Setup
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General experimental workflow for in vivo toxicity studies in rats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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